1-Methylcyclohepta[d]imidazol-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylcyclohepta[d]imidazol-1-ium iodide is a heterocyclic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications
Vorbereitungsmethoden
The synthesis of 1-Methylcyclohepta[d]imidazol-1-ium iodide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 1-methylimidazole with a suitable cycloheptanone derivative in the presence of an iodinating agent. The reaction conditions often require controlled temperatures and the use of solvents such as acetonitrile or dimethylformamide to facilitate the cyclization process .
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure consistent product quality and yield. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent flow rates .
Analyse Chemischer Reaktionen
1-Methylcyclohepta[d]imidazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include mild to moderate temperatures, appropriate solvents (e.g., ethanol, methanol), and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
1-Methylcyclohepta[d]imidazol-1-ium iodide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-Methylcyclohepta[d]imidazol-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Methylcyclohepta[d]imidazol-1-ium iodide can be compared with other imidazole derivatives, such as:
1-Methylimidazole: A simpler imidazole derivative with a single methyl group, known for its use as a catalyst and intermediate in organic synthesis.
Cycloheptanone derivatives: Compounds with a seven-membered ring structure, used in the synthesis of various heterocyclic compounds.
Other imidazole derivatives: Compounds like 1,3-diazole and 1,2,4-triazole, which exhibit similar chemical and biological properties but differ in their ring structures and substituents.
Eigenschaften
CAS-Nummer |
133070-25-4 |
---|---|
Molekularformel |
C9H9IN2 |
Molekulargewicht |
272.09 g/mol |
IUPAC-Name |
3-methylcyclohepta[d]imidazol-3-ium;iodide |
InChI |
InChI=1S/C9H9N2.HI/c1-11-7-10-8-5-3-2-4-6-9(8)11;/h2-7H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ADJFTFAXTCLTDB-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=C2C=CC=CC=C2N=C1.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.